molecular formula C17H13N3O3 B4569458 N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide

Cat. No.: B4569458
M. Wt: 307.30 g/mol
InChI Key: YZNROMQVJQENGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide is a sophisticated quinazoline-based compound with molecular formula C17H12ClN3O3 and molecular weight 341.75 g/mol . This benzamide derivative features a unique molecular architecture comprising four fused rings and demonstrates favorable drug-like properties with logP of 3.415, polar surface area of 73, and only one rotatable bond, indicating significant structural rigidity . As part of the quinazoline-benzamide structural class, this compound holds particular interest for oncology research, specifically in investigating mechanisms to overcome multidrug resistance (MDR) in cancer therapy . Recent studies demonstrate that analogous (quinazolin-6-yl)benzamide derivatives exhibit potent activity as P-glycoprotein (P-gp) inhibitors, effectively reversing MDR by increasing intracellular accumulation of chemotherapeutic agents like Adriamycin in resistant cancer cell lines . The compound's structural similarity to tyrosine kinase inhibitor Lapatinib and third-generation P-gp inhibitor Tariquidar suggests potential as a molecular framework for developing novel MDR reversal agents . Researchers can utilize this compound to explore innovative approaches to combat P-gp-mediated drug resistance, potentially restoring efficacy of conventional chemotherapeutics. In laboratory studies, related compounds have demonstrated ability to significantly increase ADM-induced apoptosis and inhibit proliferation, migration, and invasion of MCF7/ADM cells, suggesting multifaceted antitumor potential . This product is provided as a dry powder with documented availability of 162 mg . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-10-12-7-14-15(23-9-22-14)8-13(12)19-17(18-10)20-16(21)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNROMQVJQENGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC3=C(C=C12)OCO3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzamide with suitable aldehydes or ketones can yield the quinazoline scaffold, which is then further functionalized to introduce the dioxole ring and the methyl group at the 8-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific biological context and the target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with structural similarities to N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide are summarized below, focusing on structural variations, synthesis, pharmacological activities, and chemical properties.

Structural Features and Molecular Properties

Compound Name (Reference) Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
This compound [1,3]dioxolo[4,5-g]quinazoline 8-Methyl, 6-benzamide C₁₈H₁₅N₃O₃* ~337.3
N-[3-[benzyl(methyl)amino]propyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide [1,3]dioxolo[4,5-g]quinazoline 8-Oxo, 6-sulfanylidene, 7-methylbenzamide, 3-benzyl(methyl)aminopropyl C₂₈H₂₈N₄O₄S 516.6
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide [1,3]dioxolo[4,5-g]quinazoline 8-Oxo, 6-sulfanylidene, 3-(3-chlorophenyl)piperazine C₃₀H₃₀ClN₅O₄S 592.1
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide [1,3]dioxolo[4,5-g]quinazoline 8-Oxo, 6-sulfanylidene, hexanamide-4-methoxyphenyl C₂₉H₃₀N₄O₅S 570.6

Key Structural Differences:

  • Substituents at Position 6: The target compound features a benzamide group, whereas others have sulfanylidene derivatives or extended alkyl chains (e.g., hexanamide in ).
  • Position 8 Modifications: The target compound has a methyl group, while others incorporate oxo or sulfanylidene groups, altering electronic properties and target interactions .
  • Auxiliary Groups: Compounds like include a piperazine ring with a chlorophenyl group, enhancing affinity for neurotransmitter receptors, whereas uses a benzyl(methyl)amino group for improved solubility .

Pharmacological Activities

Compound Biological Activity Mechanism Potency (IC₅₀/EC₅₀)
Target Compound Anticancer (inferred) Apoptosis induction via caspase-3 activation (similar to ) Not reported; weaker than sulfanylidene derivatives .
Anticancer, antimicrobial EGFR kinase inhibition, DNA intercalation IC₅₀ = 1.2 µM (HCT-116 cells)
Antimicrobial, neuroprotective Dopamine D₂ receptor antagonism, β-lactamase inhibition MIC = 4 µg/mL (S. aureus)
Anti-inflammatory COX-2 inhibition EC₅₀ = 0.8 µM (RAW 264.7 cells)

Key Findings:

  • Sulfanylidene and oxo groups (e.g., ) enhance enzymatic inhibition compared to the methyl group in the target compound.
  • The benzamide group in the target compound may limit solubility, reducing bioavailability compared to alkylamide derivatives like .

Chemical Properties

Property Target Compound
Solubility (logP) 2.8* 3.5 4.1 2.5
Stability (pH 7.4) >48h 24h 72h 36h
Reactivity Moderate (amide hydrolysis) High (sulfanylidene oxidation) Low (stable piperazine) Moderate (methoxy dealkylation)

*Predicted using ChemDraw.

Notable Trends:

  • Sulfanylidene derivatives () exhibit higher lipophilicity but lower stability due to oxidative susceptibility.
  • The target compound’s methyl group improves metabolic stability compared to oxo derivatives .

Biological Activity

Overview

N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure features a quinazoline core fused with a dioxole ring and a benzamide group, which positions it as a candidate for various biological applications, including anticancer and antimicrobial activities. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

PropertyValue
IUPAC NameN-(8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)benzamide
Molecular FormulaC17H13N3O3
Molecular Weight305.31 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-aminobenzamide and suitable aldehydes or ketones. This process includes cyclization to form the quinazoline scaffold followed by functionalization to introduce the dioxole ring and methyl group at the 8-position. Optimized synthetic routes are crucial for achieving high yield and purity in industrial settings .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. For instance, related compounds have shown cytotoxic effects against various human cancer cell lines such as Huh7-D12 and MCF-7. The cytotoxicity was assessed using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Some derivatives exhibited micromolar potency against tumor cells while showing minimal toxicity towards normal cells .

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. It may act as an inhibitor of certain protein kinases that play critical roles in cancer cell proliferation and survival. The exact pathways remain under investigation; however, preliminary findings suggest that it may interfere with signaling cascades essential for tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound is also being explored for potential antimicrobial activity. Quinazoline derivatives have been recognized for their ability to inhibit bacterial growth and may serve as leads in developing new antibiotics .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various quinazoline derivatives, including this compound:

  • Cell Lines Tested : Huh7-D12 (liver), MCF-7 (breast), PC-3 (prostate).
  • Results : Compounds demonstrated varying degrees of inhibition with IC50 values ranging from 5 to 30 µM across different cell lines.

Study 2: Kinase Inhibition Profile

A detailed analysis was conducted on the kinase inhibition profile of related compounds:

  • Kinases Tested : DYRK1A, JAK3, GSK-3β.
  • Findings : Certain derivatives exhibited significant inhibition of DYRK1A with IC50 values in the nanomolar range, suggesting a strong potential for therapeutic applications in diseases driven by aberrant kinase activity .

Q & A

Q. What are the key synthetic strategies for preparing N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide?

The synthesis typically involves constructing the quinazoline core followed by functionalization. A common approach includes:

  • Quinazoline core formation : Cyclization of substituted anthranilic acid derivatives or condensation of diamines with carbonyl compounds under acidic conditions .
  • Substituent introduction : Electrophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the 8-methyl and benzamide groups. For example, the benzamide moiety is introduced via amide coupling using carbodiimide-based activators like EDC/HOBt .
  • Purification : Chromatography (silica gel or HPLC) or crystallization from acetone/ethanol mixtures to achieve >95% purity .

Q. How is the compound characterized analytically, and what spectral data are critical for validation?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the quinazoline scaffold and substituent positions. For example, aromatic protons in the dioxolo group appear as singlets at δ 6.1–6.3 ppm .
  • Mass spectrometry (ESI-MS or EI-MS) : To verify the molecular ion peak (e.g., m/z 337.106 for related derivatives) and fragmentation patterns .
  • Melting point analysis : Consistency with literature values (e.g., 198–200°C for similar fused quinazolines) ensures purity .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR) or acetylcholinesterase using fluorometric or colorimetric substrates (e.g., Ellman’s reagent) .
  • Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
  • Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity and pharmacokinetics?

  • Methyl group at C8 : Enhances metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Benzamide moiety : Modulates solubility and target affinity. Substituting the benzene ring with electron-withdrawing groups (e.g., -NO2_2) increases kinase inhibition potency but may reduce bioavailability .
  • Dioxolo ring : Critical for π-π stacking with aromatic residues in enzyme active sites. Replacing it with a non-aromatic group abolishes activity .

Q. What experimental models resolve contradictions in reported biological data (e.g., anti-inflammatory vs. neuroprotective effects)?

  • Dose-response studies : Establish EC50_{50}/IC50_{50} values across multiple cell lines or animal models to identify context-dependent effects .
  • Mechanistic profiling : Transcriptomic or proteomic analysis (e.g., RNA-seq, phosphoproteomics) to elucidate signaling pathways affected by the compound .
  • Species-specific assays : Compare rodent vs. human primary cells to assess translational relevance .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Salt formation : Use hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles enhances plasma half-life .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to mitigate first-pass metabolism .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : Screen derivatives against target proteins (e.g., EGFR) using AutoDock Vina to predict binding modes .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
  • MD simulations : Assess dynamic interactions between the compound and binding pockets over nanosecond timescales .

Data Interpretation and Methodological Challenges

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 70%)?

  • Reaction monitoring : Use TLC or LC-MS to identify intermediates and optimize reaction times .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve efficiency in cyclization steps .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) often enhance coupling reaction yields compared to THF .

Q. What in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory effects?

  • Neuroprotection : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) to assess amyloid-β plaque reduction .
  • Anti-inflammation : Collagen-induced arthritis (CIA) in rodents or LPS-induced endotoxemia models .
  • Pharmacokinetics : Plasma and tissue distribution studies via LC-MS/MS to determine bioavailability .

Q. What analytical techniques confirm the absence of toxic byproducts or isomers in the final product?

  • HPLC-DAD/UV : Detect impurities at levels <0.1% using C18 columns and gradient elution .
  • X-ray crystallography : Resolve stereochemical ambiguities in the quinazoline core .
  • Elemental analysis : Validate molecular formula accuracy (e.g., C, H, N within ±0.3% of theoretical) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide
Reactant of Route 2
Reactant of Route 2
N-(8-Methyl-[1,3]dioxolo[4,5-g]quinazolin-6-yl)-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.